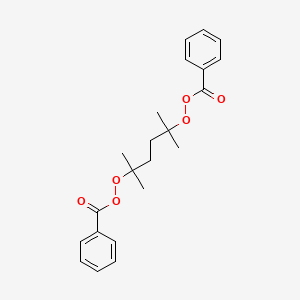

2,5-Dimethyl-2,5-di(benzoylperoxy)hexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This solid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. It is generally stored or transported as a mixture, with an inert solid.

Applications De Recherche Scientifique

Polymer Curing Agent

DBPH serves as an effective curing agent for various polymers, particularly in the production of thermoset plastics and elastomers. It facilitates crosslinking reactions that enhance the mechanical properties of materials.

Applications include :

- Curing silicone rubbers

- Crosslinking polyethylene (PE), ethylene-propylene diene monomer (EPDM), and other elastomers

- Producing thermoset composites and acrylics

Polymerization Initiator

As a radical initiator, DBPH initiates free radical polymerization processes essential for producing high-performance polymers.

Key uses :

- Initiating polymerization in styrene and other vinyl monomers

- Controlling the rheology of polypropylene (PP) to achieve desired melt flow indices (MFI)

Degradation Agent

DBPH is also used to degrade polypropylene, providing flexibility in modifying polymer properties.

Benefits :

- Allows producers to control MFI by adjusting peroxide concentration and processing temperature.

Advantages of Using DBPH

- Versatility : Effective across various polymer systems.

- Efficiency : Facilitates rapid curing processes, reducing production time.

- Non-Tacky Surfaces : Cured products exhibit minimal tackiness, enhancing usability in applications requiring clean surfaces.

Case Study 1: Curing Silicone Rubbers

A study demonstrated that using DBPH as a curing agent for silicone rubbers resulted in significantly improved tensile strength and elasticity compared to traditional curing agents. The cured rubber showed enhanced resistance to heat and aging, making it suitable for automotive and aerospace applications.

Case Study 2: Polypropylene Processing

In another investigation, DBPH was utilized in the production of controlled rheology polypropylene (CR-PP). By varying the concentration of DBPH during processing, manufacturers achieved tailored MFI values that met specific processing requirements for injection molding applications.

Data Table: Comparative Analysis of Curing Agents

| Property | DBPH | Traditional Agents |

|---|---|---|

| Curing Temperature | Moderate (185 °C) | Higher (200 °C - 250 °C) |

| Surface Tackiness | Low | Moderate |

| Mechanical Strength | High | Variable |

| Processing Time | Short | Longer |

Safety and Handling Considerations

DBPH is sensitive to temperature increases and contamination, which can lead to violent decomposition. It should be stored under controlled conditions away from strong oxidizers and reducing agents. Proper safety protocols must be followed during handling to prevent accidents.

Propriétés

Numéro CAS |

2618-77-1 |

|---|---|

Formule moléculaire |

C22H26O6 |

Poids moléculaire |

386.4 g/mol |

Nom IUPAC |

(5-benzoylperoxy-2,5-dimethylhexan-2-yl) benzenecarboperoxoate |

InChI |

InChI=1S/C22H26O6/c1-21(2,27-25-19(23)17-11-7-5-8-12-17)15-16-22(3,4)28-26-20(24)18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 |

Clé InChI |

RIPYNJLMMFGZSX-UHFFFAOYSA-N |

SMILES |

CC(C)(CCC(C)(C)OOC(=O)C1=CC=CC=C1)OOC(=O)C2=CC=CC=C2 |

SMILES canonique |

CC(C)(CCC(C)(C)OOC(=O)C1=CC=CC=C1)OOC(=O)C2=CC=CC=C2 |

Key on ui other cas no. |

2618-77-1 |

Description physique |

This solid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. It is generally stored or transported as a mixture, with an inert solid. |

Pictogrammes |

Explosive; Flammable |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.